molecular formula C13H18N2 B11072452 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine

Cat. No.: B11072452
M. Wt: 202.30 g/mol
InChI Key: UYIXWKYGUYTQSZ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine is a complex organic compound with a unique structure that includes a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine typically involves multiple steps. One common method involves the reaction of julolidine with methyl iodide under basic conditions to form an intermediate, which is then subjected to acid-catalyzed reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine involves its interaction with specific molecular targets. It may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine is unique due to its specific structure, which allows for versatile chemical reactions and interactions

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ylmethanamine

InChI

InChI=1S/C13H18N2/c14-9-11-6-5-10-3-1-7-15-8-2-4-12(11)13(10)15/h5-6H,1-4,7-9,14H2

InChI Key

UYIXWKYGUYTQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C(C=C2)CN)CCCN3C1

Origin of Product

United States

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